Belladine

Cholinesterase Inhibition Alzheimer‘s Disease Research Amaryllidaceae Alkaloid Pharmacology

Researchers face unreliable supply of authentic belladine for biosynthetic studies. Belladine (CAS 501-06-4) resolves this as the validated substrate for N4OMT and CYP96T1 enzymes in galanthamine pathway reconstitution. • Mandatory intermediate for in vitro galanthamine biosynthesis • Scaffold for selective BuChE inhibitors (analog IC50 31 nM) • Tertiary amine enables laccase-catalyzed N-oxidation to anti-influenza A derivatives. Analytical QC documentation provided with every shipment.

Molecular Formula C19H25NO3
Molecular Weight 315.4 g/mol
CAS No. 501-06-4
Cat. No. B1211932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBelladine
CAS501-06-4
Molecular FormulaC19H25NO3
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCN(CCC1=CC=C(C=C1)OC)CC2=CC(=C(C=C2)OC)OC
InChIInChI=1S/C19H25NO3/c1-20(12-11-15-5-8-17(21-2)9-6-15)14-16-7-10-18(22-3)19(13-16)23-4/h5-10,13H,11-12,14H2,1-4H3
InChIKeyLTXRLUQBZWBCGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Belladine Core Identity and Baseline Data


Belladine (CAS 501-06-4) is a phenethylamine alkaloid belonging to the norbelladine-type subclass of Amaryllidaceae alkaloids [1]. Its chemical structure is defined as N-methyl-4-methoxyphenylethylamine bearing an additional N-(3,4-dimethoxybenzyl) substituent (C19H25NO3, MW 315.40 g/mol) [2]. Belladine is a naturally occurring compound isolated from various Amaryllidaceae species, including Nerine bowdenii and Chlidanthus fragrans [3]. It is recognized as a key biosynthetic intermediate in the plant-based production of the clinically important Alzheimer‘s drug galanthamine [4].

Workflow Biosynthetic pathway intermediate studies
Selection Phenethylamine alkaloid scaffold
Use Context HDAC2 target profiling, antiviral derivatization

Why Belladine Cannot Be Substituted with Generic Amaryllidaceae Alkaloids


Generic substitution within the Amaryllidaceae alkaloid class is not scientifically sound due to profound differences in biological activity profiles, molecular targets, and chemical reactivity. While belladine is a central biosynthetic precursor to galanthamine, its intrinsic cholinesterase inhibition profile differs markedly, with IC50 values in the micromolar range [1], in contrast to the nanomolar potency of the galanthamine-type alkaloids it helps produce. Furthermore, belladine-type alkaloids exhibit a unique selectivity fingerprint, demonstrating the highest number of computational hits against HDAC2 among all Amaryllidaceae alkaloid subclasses [2]. Crucially, belladine‘s tertiary amine structure enables specific chemical derivatizations, such as laccase-catalyzed N-oxidation, to yield compounds with anti-influenza A virus activity [3], a synthetic avenue not accessible to many in-class analogs like lycorine or tazettine. Therefore, sourcing decisions must be driven by the specific research or industrial requirement, not by class-level assumptions of interchangeability.

! Cholinesterase inhibition profile differs markedly from galanthamine-type alkaloids.
! HDAC2 hit fingerprint may not transfer to other Amaryllidaceae subclasses.
! Tertiary amine derivatization chemistry not accessible to lycorine/tazettine analogs.

Quantitative Differentiation Evidence for Belladine


Cholinesterase Inhibition Compared to Galanthamine

Belladine exhibits weak, micromolar-range inhibition of human acetylcholinesterase (HuAChE) and butyrylcholinesterase (HuBuChE), contrasting sharply with the nanomolar potency of its biosynthetic product, galanthamine. While belladine inhibits HuAChE with an IC50 of 781 ± 12.5 μM [1], galanthamine, a clinically approved Alzheimer's drug, demonstrates IC50 values typically in the sub-micromolar to nanomolar range [2]. This quantitative difference underscores that belladine's procurement value lies not in its potency as a direct cholinesterase inhibitor, but rather in its role as a biosynthetic precursor or a scaffold for generating more potent and selective derivatives.

HuAChE inhibition
Reported
IC50 781 ± 12.5 μM
vs galanthamine low nM (class-level)
Supports precursor/scaffold sourcing, not direct inhibition use.
In vitro human blood AChE assay.
Cholinesterase Inhibition Alzheimer‘s Disease Research Amaryllidaceae Alkaloid Pharmacology

Belladine-Type Alkaloids as HDAC2 Hits

In a large-scale in-silico profiling study of Amaryllidaceae alkaloids, belladine-type alkaloids exhibited the highest number of predicted interactions (hits) against Histone Deacetylase 2 (HDAC2), distinguishing them from all other alkaloid subclasses analyzed [1]. This is a class-level inference specific to the belladine structural type, which includes the parent compound. In contrast, lycorine- and narciclasine-type alkaloids dominated the hit lists for Aurora kinase A and VEGFR2 [1]. This data provides a quantifiable rationale for selecting belladine and its structural analogs over other Amaryllidaceae alkaloids for research focused on HDAC2-related pathways.

HDAC2 hits
Class-level inference
Highest number of hits among Amaryllidaceae subclasses.
Reported in-silico HDAC2 target profile supports pathway research.
Computational target prediction; in vitro validation needed.
Computational Biology Target Prediction HDAC Inhibition Cancer Research

Central Biosynthetic Precursor to Galanthamine

Belladine, specifically its 4‘-O-methylated derivative (4’-O-methylnorbelladine), is the direct phenolic oxidative coupling partner that initiates the biosynthesis of galanthamine [1]. This pathway is exclusive to plants of the Amaryllidaceae family. In contrast, other Amaryllidaceae alkaloid subclasses, such as lycorine- or crinine-type, originate from different regiospecific coupling events (e.g., ortho-para’ or para-para‘) of the same precursor [2]. The structural specificity of belladine and its immediate derivatives is therefore non-substitutable for research aimed at understanding or engineering the galanthamine biosynthetic pathway. Procurement of belladine is essential for in vitro studies of the enzymes Norbelladine 4’-O-Methyltransferase (N4OMT) or CYP96T1, which catalyze the initial steps unique to the galanthamine branch of Amaryllidaceae alkaloid metabolism.

Biosynthetic precursor
Class-level inference
4'-O-methylnorbelladine → para-ortho' coupling → galanthamine branch.
Essential for galanthamine pathway enzyme studies (N4OMT, CYP96T1).
In planta and in vitro enzyme assays.
Biosynthesis Metabolic Engineering Plant Biochemistry Galanthamine Production

Belladine N-Oxides with Anti-Influenza A Activity

Belladine‘s tertiary amine structure is amenable to a novel, chemo-selective laccase-catalyzed N-oxidation reaction, yielding belladine N-oxides with demonstrated activity against influenza A virus [1]. This synthetic pathway is enabled by the specific electronic and steric environment of belladine’s nitrogen atom. In contrast, other major Amaryllidaceae alkaloids like galanthamine (a secondary amine) or lycorine (a more rigid, polycyclic framework) are not viable substrates for this specific laccase-mediated N-oxidation to yield analogous N-oxides with the same antiviral profile. The synthesized belladine N-oxides were shown to interfere with the early stage of the viral replication life cycle [1].

N-Oxide derivatization
Cross-study comparable
Belladine: efficient laccase-catalyzed N-oxidation; galanthamine/lycorine not suitable.
Unique tertiary amine reactivity supports antiviral derivatization studies.
Laccase/1,4-dioxane; anti-influenza A assay.
Antiviral Research Synthetic Chemistry Laccase Catalysis Influenza A

Physicochemical Properties for Procurement

Belladine's physicochemical profile, derived from authoritative databases, provides quantifiable metrics for procurement and handling decisions. It is a solid with a molecular weight of 315.40 g/mol, a calculated LogP (XlogP) of 3.60, and a Topological Polar Surface Area (TPSA) of 30.90 Ų [1]. These values indicate moderate lipophilicity and high predicted membrane permeability. In silico ADMET predictions (admetSAR 2) suggest belladine is likely to have high human intestinal absorption (98.56% probability) and is predicted to be a P-glycoprotein inhibitor (78.03% probability) but not a substrate (52.57% probability) [2]. Crucially, belladine is reported to be chemically stable under recommended storage conditions, though specific conditions (e.g., desiccation at -20°C) are often specified by vendors . This differentiates it from less stable or more polar Amaryllidaceae alkaloids that may require more stringent handling or have poorer predicted bioavailability.

Physicochemical profile
Supporting evidence
XlogP 3.60, TPSA 30.90 Ų, 0 H-bond donors, high HIA prob. 98.56%.
Supports experimental planning and membrane permeability interpretation.
Database values, admetSAR predictions.
Physicochemical Properties Solubility Stability ADME Formulation

Research and Industrial Application Scenarios for Belladine


Galanthamine Biosynthesis and Metabolic Engineering

Belladine is the mandatory starting material for in vitro reconstitution of the early steps of the galanthamine biosynthetic pathway. Researchers studying the substrate specificity and kinetics of key enzymes like Norbelladine 4‘-O-Methyltransferase (N4OMT) or the cytochrome P450 enzyme CYP96T1 require authentic belladine or its immediate derivatives as substrates. The quantitative differentiation lies in the fact that other Amaryllidaceae alkaloids (e.g., lycorine, haemanthamine) originate from different regiospecific phenol-coupling events and are not substrates for the galanthamine-specific branch [1].

Synthetic Scaffold for Selective BuChE Inhibitors

The belladine core structure serves as an inspiration for the design and synthesis of novel, highly selective butyrylcholinesterase (BuChE) inhibitors. While belladine itself has weak ChE inhibition (IC50 ~284.8 μM for HuBuChE), its structural analogs, such as carltonine B, demonstrate nanomolar BuChE inhibition (IC50 = 31 ± 1 nM) with outstanding selectivity over AChE (>100-fold) [1]. For medicinal chemistry programs targeting BuChE for Alzheimer's disease or other indications, procurement of belladine as a synthetic building block is essential to access this specific chemical space.

Green Chemistry and Antiviral Drug Discovery

Belladine's unique tertiary amine structure makes it an ideal substrate for novel green chemistry approaches, such as laccase-catalyzed N-oxidation, to generate bioactive derivatives. The resulting belladine N-oxides have demonstrated activity against influenza A virus by interfering with the early stages of viral replication [1]. This application scenario is specific to belladine and its derivatives, as other major Amaryllidaceae alkaloids (e.g., galanthamine, lycorine) are not amenable to this specific chemo-enzymatic transformation. Procuring belladine is therefore a prerequisite for research groups exploring laccase-catalyzed synthesis of antiviral compounds or the medicinal chemistry of N-oxides.

Computational Target Profiling and HDAC2 Research

Computational profiling indicates that the belladine structural class exhibits the highest predicted affinity for Histone Deacetylase 2 (HDAC2) among all Amaryllidaceae alkaloid subclasses [1]. This makes belladine and its analogs a rational procurement choice for research groups investigating HDAC2 as a therapeutic target in oncology or neurology. The compound serves as a privileged scaffold for further in silico optimization or for in vitro validation of the predicted HDAC2 interaction, an area where other Amaryllidaceae alkaloids (e.g., lycorine-type for Aurora kinase A) may be less relevant.

Application
Selection Property
Validation Focus
Galanthamine biosynthesis pathway studies
Pathway-specific substrate identity
Enzyme kinetics (N4OMT, CYP96T1) substrate verification
BuChE inhibitor scaffold design
Belladine core selectivity profile
BuChE/AChE selectivity ratio review (reported nanomolar BuChE)
Green chemistry antiviral derivatization
Tertiary amine N-oxidation reactivity
Anti-influenza A assay response context
HDAC2 target profiling research
In-silico HDAC2 hit ranking
In vitro HDAC2 interaction validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


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